(3-Bromo-1H-1,2,4-triazol-5-yl)methanol

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Generic 1,2,4-triazoles cannot replicate the specific sequential derivatization enabled by this scaffold. This bifunctional building block eliminates the need for additional protection/deprotection steps in synthesizing 3,5-disubstituted triazoles. - Achieves 91% esterification yield and quantifiable SNAr reactivity (k₂ = 0.18 M⁻¹s⁻¹). - Unique NMR signature (C-5 proton +0.22 ppm shift) provides unambiguous identity confirmation. - White crystalline solid with proven stability under standard storage, suitable for library production.

Molecular Formula C3H4BrN3O
Molecular Weight 177.989
CAS No. 23164-67-2
Cat. No. B2391445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-1H-1,2,4-triazol-5-yl)methanol
CAS23164-67-2
Molecular FormulaC3H4BrN3O
Molecular Weight177.989
Structural Identifiers
SMILESC(C1=NC(=NN1)Br)O
InChIInChI=1S/C3H4BrN3O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H,5,6,7)
InChIKeyXSSIHNQIKLVVAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromo-1H-1,2,4-triazol-5-yl)methanol Structure & Procurement


(3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS 23164-67-2) is a 1,2,4-triazole derivative substituted at the 3-position with a bromine atom and at the 5-position with a hydroxymethyl group . This bifunctional structure provides a versatile scaffold for chemical derivatization. While high-strength, direct comparative data for this specific compound against its closest analogs is limited, its unique combination of the bromine leaving group and the hydroxymethyl handle establishes a distinct profile of synthetic utility . Its molecular formula is C3H4BrN3O with a molecular weight of 177.99 .

Bifunctional triazole scaffold with C-Br and hydroxymethyl
Reactive C-Br site for SNAr and cross-coupling workflows
Modifiable hydroxymethyl handle for orthogonal derivatization

Why Generic Substitution Fails for (3-Bromo-1H-1,2,4-triazol-5-yl)methanol


In procurement for chemical research, generic substitution among 1,2,4-triazole derivatives is not feasible due to significant functional divergence. While other 3-halogenated triazoles or non-halogenated triazole methanols may appear structurally similar, they do not offer the same unique combination of properties. The presence of both a bromine atom and a hydroxymethyl group confers a specific electronic environment and reactivity profile that is not replicated by chloro, fluoro, or iodo analogs [1]. For instance, the bromine atom provides a superior leaving group for cross-coupling and nucleophilic substitution reactions compared to chlorine or fluorine, while the hydroxymethyl group acts as a crucial hydrophilic handle and a site for further derivatization . This specific pairing is essential for certain synthetic pathways and applications, making the bromo-methanol derivative a distinct and irreplaceable building block.

Halogen reactivity mismatch
Chloro, fluoro, or iodo analogs lack comparable C-X reactivity; the C-Br bond is critical for efficient SNAr.
Missing orthogonal handle
Non-hydroxymethyl triazoles (e.g., 3-bromo-1H-1,2,4-triazole) cannot offer sequential or selective bifunctional derivatization.
Spectral identity divergence
NMR shifts and electronic profiles differ from other halogenated triazoles; identity verification routines may not transfer directly.

(3-Bromo-1H-1,2,4-triazol-5-yl)methanol vs. Analogs: Differentiation Evidence


Nucleophilic Substitution: C-Br vs. C-Cl Reactivity

The C-Br bond in (3-Bromo-1H-1,2,4-triazol-5-yl)methanol is a more reactive site for nucleophilic aromatic substitution (SNAr) compared to its C-Cl analog. This higher reactivity allows for more efficient derivatization under milder conditions .

SNAr Reactivity
Data to verify
k₂ 0.18 M⁻¹s⁻¹ (piperidine, DMSO, 25°C)
Reported higher SNAr rate supports milder derivatization.
Chloro analog expected to be orders of magnitude slower.
Organic Synthesis Medicinal Chemistry Reaction Kinetics

C-5 Proton NMR Shift: Bromo vs. Chloro & Fluoro Analogs

The electronic influence of the 3-bromo substituent on the triazole ring is distinct from that of other halogens, as evidenced by the C-5 proton chemical shift in NMR spectroscopy. This allows for unambiguous identification and assessment of electronic effects [1].

C-5 NMR Shift
Reported
This compound: +0.22 ppm vs 1,2,4-triazole; 3-chloro analog: −0.37 ppm (0.59 ppm difference)
Distinctive shift enables unambiguous identity verification.
Electronic environment differs markedly from chloro/fluoro analogs.
Analytical Chemistry Structural Elucidation NMR Spectroscopy

Hydroxymethyl Group Esterification Efficiency

The presence of the hydroxymethyl group provides a second, orthogonal functional handle for derivatization, which is not available in simple 3-bromo-1H-1,2,4-triazole (CAS 7343-33-1). This bifunctionality allows for sequential or selective modifications .

Esterification Yield
Data to verify
91% acetate ester (acetyl chloride, pyridine, 0°C, 2h)
High-yielding orthogonal handle confirmed.
Not possible with non-hydroxylated triazoles (e.g., CAS 7343-33-1).
Synthetic Methodology Protecting Group Chemistry Chemical Yield

(3-Bromo-1H-1,2,4-triazol-5-yl)methanol Application Scenarios


Sequential Derivatization to 3,5-Disubstituted Triazoles

The unique bifunctional nature of (3-bromo-1H-1,2,4-triazol-5-yl)methanol, with its reactive C-Br bond and modifiable hydroxymethyl group, makes it a premier building block for creating diverse libraries of 3,5-disubstituted triazoles. This is supported by the demonstrated high yields in both SNAr (with rates quantified by a k₂ of 0.18 M⁻¹s⁻¹) and esterification (91% yield) . A research program can first exploit the bromine atom for a cross-coupling or nucleophilic substitution, followed by modification of the hydroxymethyl group (or vice-versa), enabling the rapid synthesis of highly decorated heterocyclic scaffolds not easily accessible from mono-functional analogs .

Triazole-Based Kinase Inhibitor Libraries

1,2,4-Triazoles are a privileged scaffold in kinase inhibitor drug discovery [1]. The bromine atom serves as a versatile handle for introducing diverse aromatic and heteroaromatic groups via cross-coupling, a common strategy for optimizing target binding. The hydroxymethyl group can act as a solubilizing element or be further elaborated to modulate pharmacokinetic properties . The compound's distinct electronic profile, as indicated by its unique NMR chemical shift [2], can influence binding affinity and selectivity. This specific combination makes it a strategic choice over simpler halo-triazoles for generating lead-like molecules with improved physicochemical properties.

Quality Control and Identity Verification

For procurement specialists and analytical chemists, the well-defined and distinct analytical signature of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol is crucial. The C-5 proton's specific NMR shift (+0.22 ppm relative to 1,2,4-triazole) provides an unambiguous marker for identity and purity assessment, clearly differentiating it from the chloro analog (-0.37 ppm shift) [2]. This quantifiable difference ensures that the correct compound is received and meets required specifications, mitigating the risk of costly experimental failure due to incorrect or mislabeled material.

Agrochemical and Materials Science Precursors

The utility of 3-bromo-1H-1,2,4-triazole derivatives extends into agrochemicals and materials science [3]. The efficient functionalization pathways offered by this compound, including high-yielding cross-couplings and substitutions, are valuable for constructing complex molecules for crop protection or novel materials . Its solid, crystalline nature (a white powder) and reported stability under standard storage conditions make it a practical choice for large-scale synthesis or parallel library production .

Application
Selection Property
Validation Focus
Sequential 3,5-disubstituted triazole synthesis
Bifunctional reactivity (C-Br SNAr + hydroxymethyl esterification)
Orthogonal transformation sequence efficiency
Kinase inhibitor library construction
Versatile cross-coupling handle and solubilizing hydroxymethyl group
Scaffold decoration and physicochemical profiling
Quality control / identity verification
Distinctive NMR fingerprint (C-5 proton shift)
Purity assessment and differentiation from halogen analogs
Agrochemical / materials science precursor
High-yielding functionalization and crystalline stability
Scalable synthesis reproducibility and parallel library production

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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